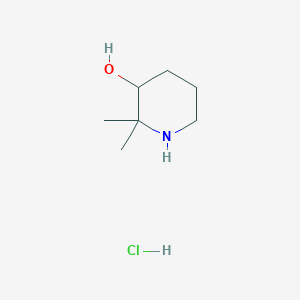
2,2-Dimethylpiperidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpiperidin-3-ol;hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpiperidin-3-ol;hydrochloride typically involves the reduction of 2,2-dimethylpiperidin-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Reduction Step: Conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to room temperature.
Hydrochloride Formation: The alcohol is dissolved in a suitable solvent, such as ethanol or methanol, and hydrochloric acid is added dropwise until the formation of the hydrochloride salt is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylpiperidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.
Substitution: Thionyl chloride in dichloromethane at room temperature.
Major Products Formed
Oxidation: 2,2-Dimethylpiperidin-3-one.
Reduction: 2,2-Dimethylpiperidin-3-amine.
Substitution: 2,2-Dimethylpiperidin-3-chloride.
Aplicaciones Científicas De Investigación
2,2-Dimethylpiperidin-3-ol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpiperidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpiperidin-3-one: A ketone derivative with similar structural properties.
2,2-Dimethylpiperidin-3-amine: An amine derivative with different reactivity.
2,2-Dimethylpiperidin-3-chloride: A chloride derivative used in substitution reactions.
Uniqueness
2,2-Dimethylpiperidin-3-ol;hydrochloride is unique due to its combination of a hydroxyl group and a hydrochloride salt, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Propiedades
IUPAC Name |
2,2-dimethylpiperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)6(9)4-3-5-8-7;/h6,8-9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTNTWBQXZFJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCCN1)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Trifluoromethyl)phenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2785235.png)
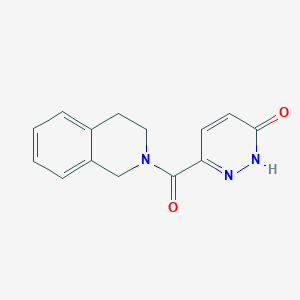

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2785239.png)
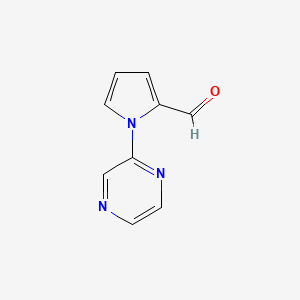

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2785243.png)
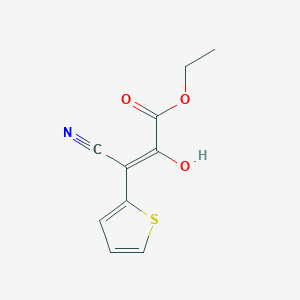
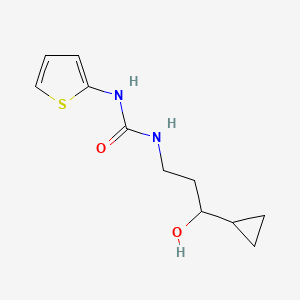
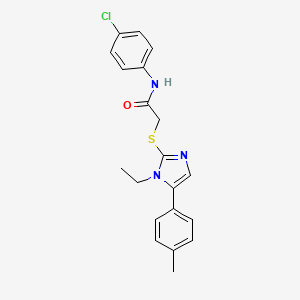

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide](/img/structure/B2785250.png)
![(2Z)-3-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2785255.png)

